molecular formula C18H21O3P B14528673 Benzyl (2-methyl-3-oxobutan-2-yl)phenylphosphinate CAS No. 62292-03-9

Benzyl (2-methyl-3-oxobutan-2-yl)phenylphosphinate

Cat. No.: B14528673
CAS No.: 62292-03-9
M. Wt: 316.3 g/mol
InChI Key: HWBGGAMNCPJRGS-UHFFFAOYSA-N
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Description

Benzyl (2-methyl-3-oxobutan-2-yl)phenylphosphinate is an organic compound with a complex structure that includes a benzyl group, a methyl group, and a phenylphosphinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-methyl-3-oxobutan-2-yl)phenylphosphinate typically involves the reaction of benzyl alcohol with 2-methyl-3-oxobutanoic acid and phenylphosphinic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-methyl-3-oxobutan-2-yl)phenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl (2-methyl-3-oxobutan-2-yl)phenylphosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl (2-methyl-3-oxobutan-2-yl)phenylphosphinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-methyl-3-oxobutan-2-yl)carbamate
  • Phenyl (2-methyl-3-oxobutan-2-yl)phosphinate
  • Benzyl (2-methyl-3-oxobutan-2-yl)phosphate

Uniqueness

Benzyl (2-methyl-3-oxobutan-2-yl)phenylphosphinate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

62292-03-9

Molecular Formula

C18H21O3P

Molecular Weight

316.3 g/mol

IUPAC Name

3-methyl-3-[phenyl(phenylmethoxy)phosphoryl]butan-2-one

InChI

InChI=1S/C18H21O3P/c1-15(19)18(2,3)22(20,17-12-8-5-9-13-17)21-14-16-10-6-4-7-11-16/h4-13H,14H2,1-3H3

InChI Key

HWBGGAMNCPJRGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)P(=O)(C1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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